5-Nitroquinolin-8-amine
Overview
Description
5-Nitroquinolin-8-amine is an organic compound with the molecular formula C₉H₇N₃O₂ It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-8-amine typically involves the nitration of 8-aminoquinoline. One efficient method is the visible-light-photocatalyzed C5 nitration of 8-aminoquinoline derivatives using copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) as the nitro source . This reaction proceeds under mild conditions, employing an organic photosensitizer and a household light bulb as the light source, making it a green and easy-to-operate procedure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 5-aminoquinolin-8-amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed:
Reduction: 5-Aminoquinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitroquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
- 8-Nitroquinolin-5-amine
- 5-Nitro-8-hydroxyquinoline
- 5-Nitro-N-phenylquinolin-8-amine
Comparison: 5-Nitroquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological propertiesThe presence of the nitro group at the 5-position and the amino group at the 8-position allows for unique interactions with biological targets and distinct pathways in synthetic chemistry .
Biological Activity
5-Nitroquinolin-8-amine (also known as 5-nitro-8-aminoquinoline) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their ability to chelate metal ions and exhibit a range of biological activities. The nitro group at the 5-position and the amino group at the 8-position are critical for its biological interactions.
Antimicrobial Activity
Efficacy Against Bacteria and Fungi
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for many standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 4 | Strong |
Escherichia coli | 8 | Moderate |
Candida albicans | 16 | Moderate |
Mechanism of Action
The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis. It acts by chelating essential metal ions required for bacterial growth, thereby inhibiting their metabolic processes .
Anticancer Activity
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate strong antiproliferative activity, often outperforming other known anticancer agents .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 0.438 | High cytotoxicity |
MCF-7 | 0.520 | High cytotoxicity |
Non-cancerous HaCaT | >10 | Low cytotoxicity |
Mechanism of Action
The anticancer effects are attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound enhances its cytotoxicity in the presence of copper ions, which may facilitate its pro-apoptotic effects .
Case Studies
-
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines, revealing that treatment significantly reduced cell viability compared to untreated controls. The mechanism involved increased ROS production and activation of apoptotic pathways . -
Case Study: Antimicrobial Resistance
Another research focused on the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, suggesting its potential as an alternative treatment option in combating antibiotic resistance .
Properties
IUPAC Name |
5-nitroquinolin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRVNFQSPOLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312992 | |
Record name | 5-Nitro-8-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42606-38-2 | |
Record name | 5-Nitro-8-aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42606-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-8-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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